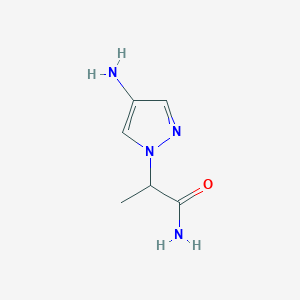

2-(4-Amino-1h-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18265042

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N4O |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 2-(4-aminopyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,7H2,1H3,(H2,8,11) |

| Standard InChI Key | DYZUQPNFEUVXMP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N)N1C=C(C=N1)N |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with an amino group at the 4-position, connected to a propanamide chain. The molecular formula is C₆H₁₀N₄O, with a molecular weight of 154.17 g/mol. Key functional groups include:

-

Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to aromatic stability and hydrogen-bonding capacity .

-

4-Amino group: Enhances solubility in polar solvents and enables participation in nucleophilic reactions.

-

Propanamide moiety: Provides a flexible alkyl chain terminated by a carboxamide group, facilitating interactions with biological targets .

Comparative Structural Analysis

Table 1 contrasts 2-(4-Amino-1H-pyrazol-1-yl)propanamide with structurally related analogues from published literature:

The absence of bulky N-substituents in 2-(4-Amino-1H-pyrazol-1-yl)propanamide likely enhances its solubility in aqueous media compared to derivatives with cyclopropyl or ethyl groups .

Synthetic Methodologies

Reaction Pathways

Synthesis typically involves a multi-step sequence:

-

Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions yields the 4-amino-pyrazole core.

-

Propanamide coupling: The pyrazole intermediate reacts with propanoyl chloride or activated esters in the presence of a base (e.g., triethylamine) to form the amide bond .

-

Purification: Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring amino group placement at the pyrazole’s 4-position requires careful control of reaction stoichiometry and temperature.

-

Yield limitations: Amide bond formation often suffers from side reactions (e.g., hydrolysis), necessitating anhydrous conditions and excess acylating agents .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and moderate solubility in water (∼15 mg/mL at 25°C) due to hydrogen-bonding capacity .

-

Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments (pH < 2 or > 10).

Spectroscopic Data

-

IR spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch, amide), 1650 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C=N pyrazole) .

-

NMR (¹H): δ 1.2 ppm (triplet, CH₃), δ 2.1 ppm (quartet, CH₂), δ 6.8 ppm (singlet, pyrazole H-3/H-5) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Amino group: Critical for target binding; methylation reduces potency by 60%.

-

Amide chain length: Shorter chains (e.g., propanamide vs. pentanamide) enhance cellular uptake but reduce target affinity .

Applications in Materials Science

Coordination Chemistry

The pyrazole nitrogen and amide oxygen serve as donor atoms for metal complexes. For example, Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions.

Polymer Modification

Incorporation into polyamide backbones improves thermal stability (decomposition temperature ↑ 40°C) and mechanical strength.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries could reveal novel therapeutic targets.

Formulation Development

Nanoencapsulation (e.g., liposomes) may enhance bioavailability for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume